GPR109b Agonist Potency: Tert‑Butyl vs. Smaller Alkyl Substituents
In the cAMP whole‑cell assay using CHO cells stably expressing human GPR109b, 1-tert‑butyl‑benzotriazole‑5‑carboxylic acid exhibited an EC₅₀ of 0.45 µM for GPR109b activation. By comparison, the 1‑isopropyl analog showed an EC₅₀ of 1.2 µM and the 1‑methyl analog an EC₅₀ of 8.3 µM under identical conditions, demonstrating that the bulky tert‑butyl group enhances potency by approximately 2.7‑fold and 18‑fold, respectively [1].
| Evidence Dimension | GPR109b cAMP agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.45 µM |
| Comparator Or Baseline | 1-Isopropyl analog: EC₅₀ = 1.2 µM; 1-Methyl analog: EC₅₀ = 8.3 µM |
| Quantified Difference | 2.7‑fold more potent than isopropyl; 18‑fold more potent than methyl |
| Conditions | cAMP FlashPlate assay, CHO‑GPR109b stable clone 3‑1C, 5 µM forskolin stimulation, 50,000 cells/well |
Why This Matters
Higher potency at the target receptor reduces the compound concentration required in cell‑based assays, minimizing off‑target effects and solvent interference—a key procurement criterion for screening laboratories.
- [1] Semple, G., Skinner, P. J., Cherrier, M. C., Webb, P. J., Sage, C. R., Tamura, S. Y., Chen, R., Richman, J. G., & Connolly, D. T. (2006). 1-Alkyl-benzotriazole-5-carboxylic acids are highly selective agonists of the human orphan G-protein-coupled receptor GPR109b. Journal of Medicinal Chemistry, 49(4), 1227–1230. View Source
